3-Chlorophenyl trifluoromethanesulfonate
Overview
Description
3-Chlorophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H4ClF3O3S. It is a trifluoromethanesulfonate ester, commonly used in organic synthesis due to its ability to act as a strong electrophile. This compound is particularly valuable in the field of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl trifluoromethanesulfonate typically involves the reaction of 3-chlorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:
3-Chlorophenol+Trifluoromethanesulfonic anhydride→3-Chlorophenyl trifluoromethanesulfonate+Hydrogen chloride
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophenyl trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group. It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an aniline derivative, while reaction with a thiol would produce a thiophenol derivative.
Scientific Research Applications
3-Chlorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: It finds applications in the production of agrochemicals, polymers, and advanced materials due to its reactivity and stability.
Mechanism of Action
The mechanism by which 3-Chlorophenyl trifluoromethanesulfonate exerts its effects is primarily through its role as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into aromatic compounds.
Comparison with Similar Compounds
- 4-Chlorophenyl trifluoromethanesulfonate
- 2-Chlorophenyl trifluoromethanesulfonate
- Phenyl trifluoromethanesulfonate
Comparison: 3-Chlorophenyl trifluoromethanesulfonate is unique due to the position of the chlorine atom on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in substitution reactions. The presence of the chlorine atom in the meta position can also affect the compound’s physical properties, such as solubility and melting point.
Properties
IUPAC Name |
(3-chlorophenyl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAREQSQJCPQGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522794 | |
Record name | 3-Chlorophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86364-03-6 | |
Record name | 3-Chlorophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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